![molecular formula C16H15F3N2O4S B4388871 N-[2-methoxy-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4388871.png)
N-[2-methoxy-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide
Overview
Description
N-[2-methoxy-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as MTS-TFA, and it is widely used in various scientific studies due to its unique properties.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Boron Reagents
The compound can be used in the synthesis of boron reagents for SM coupling . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Fragment-Based Covalent Ligand Discovery
This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . It can also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Inhibitor Development
The compound can be used in the development of inhibitors . For example, it has been used in the preparation of SYK inhibitors based on the phenylamino pyrimidine thiazole lead .
Antitumor Activities
Derivatives of this compound have shown antitumor activities . For instance, two derivatives with trifluoromethyl substituent exhibit even higher activity than doxorubicin .
Research and Development in Chemistry
The compound can be used in a wide range of biological and chemical functions in research and development in chemistry . Several research groups have created new synthetic protocols in recent years, resulting in a comprehensive toolkit for R&D chemists .
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves key hydrogen bonding interactions with the protein . This interaction lowers the pKa of the cyclic carbamate, which enhances the compound’s inhibitory effect on the reverse transcriptase enzyme .
Pharmacokinetics
The presence of a -cf3 group could potentially influence the compound’s pharmacokinetic properties, as trifluoromethyl groups are often used in drug design to improve metabolic stability and increase lipophilicity .
Result of Action
The result of the compound’s action is likely the inhibition of the reverse transcriptase enzyme, which could potentially prevent the replication of retroviruses
properties
IUPAC Name |
N-[2-methoxy-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-10(22)20-14-9-13(6-7-15(14)25-2)26(23,24)21-12-5-3-4-11(8-12)16(17,18)19/h3-9,21H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWXQLKSYFKBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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